3-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-4-amine
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Overview
Description
3-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-4-amine: is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.231 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, along with dimethyl and nitro substituents. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyclopropoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative .
Scientific Research Applications
3-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-4-amine involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
N-cyclopropyl-3-nitropyridin-4-amine: Similar structure but lacks the dimethyl and cyclopropoxy groups.
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Similar functional groups but different core structure.
Uniqueness: 3-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-4-amine is unique due to its combination of cyclopropoxy, dimethyl, and nitro groups attached to a pyridine ring.
Properties
Molecular Formula |
C10H13N3O3 |
---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,N-dimethyl-5-nitropyridin-4-amine |
InChI |
InChI=1S/C10H13N3O3/c1-12(2)10-8(13(14)15)5-11-6-9(10)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
WXANEIRANZELSN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=NC=C1[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
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